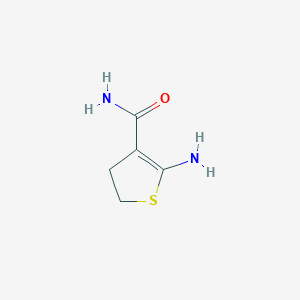

2-Amino-4,5-dihydrothiophene-3-carboxamide

Übersicht

Beschreibung

2-Amino-4,5-dihydrothiophene-3-carboxamide is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Amino-4,5-dihydrothiophene-3-carboxamide can be synthesized through various methods. One common approach involves the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone, followed by intramolecular cyclization . Another method includes the Michael-type addition of cyanothioacetamide to α-bromochalcones, which also leads to intramolecular cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-4,5-dihydrothiophene-3-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to thiols or other reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Synthesis of Heterocyclic Compounds

2-Amino-4,5-dihydrothiophene-3-carboxamide serves as a precursor for synthesizing more complex heterocyclic compounds. Its unique structure allows for the formation of various derivatives through chemical reactions such as oxidation and substitution. For instance, it can be transformed into sulfoxides or sulfones depending on the reaction conditions used.

Comparison with Similar Compounds

The compound can be compared with other related compounds like 2-Amino-4,5-dihydrothiophene-3-carbonitrile and 2-Aminothiophene. Each has unique properties that influence their reactivity and potential applications in synthetic chemistry.

Biological Applications

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activities. It has been shown to inhibit the growth of various bacterial strains and fungi, likely disrupting cell wall synthesis or interfering with essential metabolic pathways .

Antiviral Activity

This compound has also demonstrated antiviral properties against several viruses, including:

- Dengue Virus : Recognized as a potent inhibitor.

- Influenza Virus : Certain derivatives have shown effectiveness against influenza virus polymerase .

Antitumor Effects

Studies have evaluated the antitumor activity of this compound against various cancer cell lines, including colon carcinoma (HCT-116). Findings suggest moderate cytotoxicity and the ability to induce apoptosis in cancer cells .

Medicinal Applications

Drug Development

The compound is under investigation for its potential use in drug development. Its ability to inhibit specific enzymes or receptors makes it a candidate for developing therapeutics targeting various diseases. For instance, it is being studied for its role in inhibiting malaria's dihydroorotate dehydrogenase .

Industrial Applications

Material Development

In the industrial sector, this compound can be utilized in developing new materials with specific electronic or optical properties. Its derivatives have been explored for applications in organic photovoltaic cells and nonlinear optical materials .

Table 1: Summary of Biological Activities

| Activity Type | Pathogen/Cell Line | Effectiveness | Mechanism of Action |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Significant inhibition | Disruption of cell wall synthesis |

| Antiviral | Dengue Virus | Potent inhibitor | Inhibition of viral replication |

| Influenza Virus | Effective | Inhibition of polymerase activity | |

| Antitumor | HCT-116 (Colon Carcinoma) | Moderate cytotoxicity | Induction of apoptosis |

Case Study: Antimicrobial Activity

A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The mechanism involved interference with bacterial metabolic pathways crucial for survival, highlighting its potential as a lead compound for developing new antibiotics .

Case Study: Antiviral Properties

In vitro studies showed that derivatives of this compound could inhibit the replication of the influenza virus. The research utilized molecular interaction field-based approaches to optimize the scaffold for enhanced antiviral activity .

Wirkmechanismus

The mechanism of action of 2-Amino-4,5-dihydrothiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

2-Amino-4,5-dihydrothiophene-3-carboxamide can be compared with other similar compounds, such as:

2-Amino-4,5-dihydrothiophene-3-carbonitrile: This compound has a similar structure but contains a nitrile group instead of a carboxamide group.

2-Aminothiophene: A simpler structure that lacks the additional functional groups found in this compound.

Uniqueness

The presence of both amino and carboxamide groups in this compound makes it unique, as these functional groups can participate in a variety of chemical reactions and interactions, enhancing its versatility in different applications .

Biologische Aktivität

2-Amino-4,5-dihydrothiophene-3-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound contains both sulfur and nitrogen atoms, which contribute to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, and antitumor effects, as well as its mechanisms of action.

IUPAC Name: 5-amino-2,3-dihydrothiophene-4-carboxamide

Chemical Formula: C5H8N2OS

CAS Number: 133036-77-8

Molecular Weight: 144.19 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi.

- Mechanism of Action: The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for microbial survival.

Antiviral Activity

This compound has also been studied for its antiviral properties. It has demonstrated effectiveness against several viruses, including:

- Dengue Virus: Compounds related to 2-Amino-4,5-dihydrothiophene have been recognized as potent inhibitors of the dengue virus.

- Influenza Virus: Some derivatives have shown inhibitory effects on influenza virus polymerase, suggesting potential use in antiviral therapies.

Antitumor Effects

The antitumor activity of this compound has been evaluated in various studies:

- Cell Lines Tested: The compound has been tested against several cancer cell lines, including colon carcinoma (HCT-116) and others.

- Findings: It has shown moderate cytotoxicity and the ability to induce apoptosis in cancer cells.

Case Studies and Research Findings

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may act as an inhibitor by binding to active sites of enzymes crucial for pathogen survival or cancer cell proliferation.

- Receptor Modulation: It may also modulate receptor activity in various biological systems, acting as either an agonist or antagonist.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving reactions with thioketones and amines. Its derivatives often exhibit enhanced biological activities:

- Mannich Reaction Products: Derivatives synthesized via Mannich reactions have shown improved potency against specific targets.

Eigenschaften

IUPAC Name |

5-amino-2,3-dihydrothiophene-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2OS/c6-4(8)3-1-2-9-5(3)7/h1-2,7H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYEIGLWKBYXZAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=C1C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70564821 | |

| Record name | 2-Amino-4,5-dihydrothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133036-77-8 | |

| Record name | 2-Amino-4,5-dihydrothiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70564821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.